molecular formula C26H22N2O4S B250757 N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B250757
M. Wt: 458.5 g/mol
InChI Key: SVFKAVSFSUCWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as Bexarotene, is a synthetic retinoid that has been extensively studied for its potential therapeutic applications in various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide exerts its effects through the activation of RXRs, which are nuclear receptors that play a key role in regulating gene expression. Upon binding to RXRs, this compound induces the expression of target genes involved in apoptosis and differentiation, leading to anti-tumor effects in cancer cells. In Alzheimer's disease, this compound has been shown to increase the clearance of amyloid-beta plaques through the upregulation of apolipoprotein E (ApoE), which is involved in the transport and clearance of amyloid-beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis and differentiation in cancer cells, the improvement of cognitive function and the decrease of amyloid-beta plaques in Alzheimer's disease models, and the modulation of lipid metabolism and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide for lab experiments is its well-established mechanism of action and extensive preclinical and clinical data. However, this compound also has some limitations, including its potential toxicity and side effects, as well as the need for further research to fully understand its therapeutic potential in different diseases.

Future Directions

There are several future directions for the research on N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, including the development of more potent and selective RXR agonists, the investigation of this compound's potential in combination therapy with other anti-cancer drugs, and the exploration of its therapeutic potential in other diseases, such as metabolic disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on lipid metabolism and inflammation.

Synthesis Methods

N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is synthesized through a multi-step process that involves the condensation of 4-(benzyloxy)benzoic acid with 2-methoxyaniline to form N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl) acetamide. The resulting intermediate is then converted to the final product, this compound, through a reaction with thiophene-2-carboxylic acid chloride.

Scientific Research Applications

N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and Alzheimer's disease. In cancer, this compound has been shown to have anti-tumor effects through the activation of retinoid X receptors (RXRs) and subsequent induction of apoptosis and differentiation in cancer cells. In Alzheimer's disease, this compound has been shown to improve cognitive function and decrease amyloid-beta plaques in mouse models.

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[2-methoxy-4-[(4-phenylmethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C26H22N2O4S/c1-31-23-16-20(11-14-22(23)28-26(30)24-8-5-15-33-24)27-25(29)19-9-12-21(13-10-19)32-17-18-6-3-2-4-7-18/h2-16H,17H2,1H3,(H,27,29)(H,28,30)

InChI Key

SVFKAVSFSUCWDF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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